molecular formula C8H9NO3 B3052061 1-(Methoxymethyl)-2-nitrobenzene CAS No. 38177-30-9

1-(Methoxymethyl)-2-nitrobenzene

Cat. No.: B3052061
CAS No.: 38177-30-9
M. Wt: 167.16 g/mol
InChI Key: VFHJARHVRLTATR-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the rate of nitration and minimize side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxymethyl group can be cleaved under acidic conditions to yield the corresponding benzyl alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: 1-(Methoxymethyl)-2-aminobenzene.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Methoxymethyl)-2-nitrobenzene, also known as MMC, is a chemical compound with several applications in scientific research, biology, and industry . Research indicates its potential biological activities and uses in medicinal chemistry and environmental science.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in synthesizing more complex organic molecules.
  • Biology Derivatives of the compound are studied for their potential biological activities. Studies show that MMC can cause obvious necrosis on leaves and increase active oxygen species in plants .
  • Medicine Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
  • Industry It is used in the production of dyes, pigments, and other industrial chemicals.
  • Electrolyte Applications It is analyzed for properties relevant to electrolyte applications, such as thermal stability, density, viscosity, ionic conductivity, and electrochemical stability .

The molecular formula of this compound is C8H9NO3, and its molecular weight is approximately 181.19 g/mol. The nitro group (-NO2) influences the compound's reactivity and biological interactions.

Pathogenicity of MMC on Plants

The pure compound MMC, when treated at 20 μg/mL, 50 μg/mL, and 100 μg/mL, can cause obvious necrosis on leaves, increase active oxygen species (AOS), and decrease . MMC at concentrations of 5 μg/mL, 10 μg/mL, 20 μg/mL, 50 μg/mL, and 100 μg/mL was used for inoculation on leaves of Nicotiana tabacum, with sterile water as a control . The leaves inoculated with MMC were cultured at 28° for 3 days, and the lesion diameters were measured .

N. tabacum leaves treated with MMC were injected with twenty microliters of MMC at 50 μg/mL and incubated at 25° in dark conditions . The leaves were then washed with distilled water, cut into 2 mm × 1 mm segments, and dissolved with 2.5% glutaraldehyde solution at 4° for 24 hours . After dehydration using ethanol solutions and acetone, the samples were embedded with EPon812 resin, stained, and observed by transmission electron microscopy (TEM) .

The pure compound MMC at concentrations of 5 μg/mL, 10 μg/mL, 20 μg/mL, 50 μg/mL, and 100 μg/mL was tested on leaves to clarify its pathogenicity and virulence . Results indicated that 100 μg/mL of MMC can cause obvious necrosis around the inoculation point on leaves .

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The nitro group can be reduced to an amino group under specific conditions.
  • Reduction The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
  • Substitution Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

  • Oxidation 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
  • Reduction 1-(Methoxymethyl)-2-aminobenzene.
  • Substitution Various substituted benzene derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-nitrobenzene involves its ability to undergo various chemical reactions. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The methoxymethyl group can act as a protecting group, allowing for selective reactions at other positions on the benzene ring.

Molecular Targets and Pathways:

    Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

    Methoxymethyl Group: Serves as a protecting group, allowing for selective functionalization.

Comparison with Similar Compounds

1-(Methoxymethyl)-2-nitrobenzene can be compared with other nitrobenzene derivatives:

    1-Nitro-2-methoxybenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a methoxymethyl group, affecting its chemical properties.

    1-(Methoxymethyl)-4-nitrobenzene: The nitro group is in a different position, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a methoxymethyl group and a nitro group on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique combination of functional groups makes it a valuable intermediate in the development of new materials and chemical processes.

Biological Activity

1-(Methoxymethyl)-2-nitrobenzene, a nitro compound, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_8H9_9NO3_3
  • Molecular Weight : 181.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : 12616689

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to generate reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. For instance, nitro compounds are known to produce reactive oxygen species (ROS), which can induce oxidative stress in cells.

Antimicrobial Activity

Nitro compounds, including this compound, have demonstrated significant antimicrobial properties:

  • Mechanism : Nitro groups are reduced intracellularly to form toxic anions that bind to DNA, causing damage and cell death .
  • Case Study : Research indicates that derivatives of nitro compounds exhibit activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. For example, a study reported a new derivative with an inhibition zone diameter of 40.7 mm against Streptococcus mutans .

Antitumor Activity

The potential antitumor activity of nitro compounds has been widely studied:

  • Research Findings : A study highlighted that nitro-containing compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the nitro group is crucial for this activity .
  • In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for cancer treatment .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Methemoglobinemia Risk : Nitro compounds are associated with methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. Case reports have documented severe cases following exposure to nitrobenzene derivatives .
  • Animal Studies : Toxicological assessments in animal models have indicated adverse effects on hematologic parameters and organ weights following prolonged exposure .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli
AntitumorInduces apoptosis in cancer cells
ToxicityRisk of methemoglobinemia; adverse organ effects

Properties

IUPAC Name

1-(methoxymethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHJARHVRLTATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504465
Record name 1-(Methoxymethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38177-30-9
Record name 1-(Methoxymethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-nitrophenyl)methanol (5.13 g, 33.50 mmol) in DCM (75 mL) was added 3.35 N NaOH (75 mL, 251.2 mmol) in water at ambient temperature and stirred at ambient temperature for 10 minutes. Me2SO4 (6.38 ml, 67.0 mmol) and tetrabutylammonium hydrogen sulfate (0.57 g, 1.68 mmol) were added and the mixture stirred vigorously for 20 hours at ambient temperature. The reaction mixture was diluted with DCM (100 mL) and organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 1-(methoxymethyl)-2-nitrobenzene (5.12 g, 91.4%) as an oil.
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
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75 mL
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reactant
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75 mL
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6.38 mL
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reactant
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0.57 g
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catalyst
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Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

125 g of 30% strength sodium methylate solution (0.69 mol) in methanol are added dropwise to 130 g (0.6 mol) of o-nitrobenzyl bromide in 200 ml of methanol. During this procedure, the reaction mixture heats up to about 50° C. Stirring is continued for a further 3 hours, the reaction mixture being cooled to room temperature, after which ice water is added to the reaction vessel and the reaction mixture is neutralized by adding dilute hydrochloric acid. The aqueous phase is extracted with three times with ether, and the organic phase is dried over MgSO4 and evaporated down. 101 g (0.6 mol, quantitative yield) of the title compound are obtained as a residue in the form of a brownish oil. 1H-NMR (CDCl3 ; δ (ppm)): 8.1 (d, broad, 1H, aromatic); 7.8 (d, broad, 1H, aromatic); 7.5 (t, broad, 1H, aromatic); 7.45 (t, broad, 1H, aromatic); 4.85 (s, 2H, O--CH2); 3.5 (s, 3H, OCH3)
Name
sodium methylate
Quantity
0.69 mol
Type
reactant
Reaction Step One
Quantity
130 g
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reactant
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0 (± 1) mol
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200 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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